1-Azidopropane
Overview
Description
1-Azidopropane, also known as 1-propyl azide or azidohexane, is a colorless and odorless organic compound. It has a molecular formula of C3H7N3 and a molecular weight of 85.11 g/mol . This compound is a member of the azide family of compounds and has an -N3 group attached to one of its carbon atoms.
Synthesis Analysis
1-Azidopropane can be synthesized using sodium azide, a toxic and explosive reagent. The reaction between sodium azide and 1-bromopropane in the presence of copper (I) cyanide as a catalyst produces 1-azidopropane . Aliphatic azides like 1-azidopropane are recognized as useful precursors for the synthesis of a range of nitrogen-based scaffolds of therapeutic drugs, biologically active compounds, and functional materials .
Molecular Structure Analysis
The molecular structure of 1-Azidopropane consists of three carbon molecules, seven hydrogen molecules, and one azide group (-N3) . The nitrogen atoms in the -N3 group are highly unstable, which gives this compound its explosive properties.
Chemical Reactions Analysis
Aliphatic azides like 1-azidopropane are versatile compounds found in a variety of biologically active pharmaceuticals . They are also recognized as useful precursors for the synthesis of a range of nitrogen-based scaffolds of therapeutic drugs, biologically active compounds, and functional materials .
Scientific Research Applications
Applications in Peptide Synthesis
A prominent application of azido compounds, akin to 1-Azidopropane, is in the synthesis of peptidotriazoles. Tornøe et al. (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This process efficiently incorporates 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the azide's role in peptide modification and drug discovery Tornøe, C., Christensen, C., & Meldal, M. (2002).
Magnetic Materials and Molecular Magnets
Azido groups are crucial in the construction of magnetic molecular materials. Zeng et al. (2009) focused on azido metal compounds, exploring their magnetochemistry to develop materials with applications ranging from data storage to quantum computing. This review underscores the azido group's role in enabling diverse magnetic behaviors, highlighting its importance in the field of magnetochemistry Zeng, Y.-F., Hu, X., Liu, F.-C., & Bu, X. (2009).
Energetic Materials Synthesis
The design and synthesis of energetic materials also benefit from azide functionalities. Pant et al. (2006) synthesized and characterized two new energetic azido esters, demonstrating the potential of azido compounds in creating high-energy density materials for applications in propellants and explosives Pant, C., Wagh, R., Nair, J., Gore, G. M., & Venugopalan, S. (2006).
Analytical Chemistry Applications
In analytical chemistry, azido compounds have been employed in the development of sensitive detection methods. Vacek et al. (2004) worked on determining azidothymidine levels in biological samples using electrochemical methods, showcasing the azido group's utility in enhancing analytical techniques for drug monitoring and pharmacokinetic studies Vacek, J., Andrysik, Z., Trnková, L., & Kizek, R. (2004).
Biocatalysis and Organic Synthesis
Azido groups are instrumental in biocatalytic and synthetic organic chemistry applications. Molinaro et al. (2010) described the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide, leading to the synthesis of novel regio- and enantioselective 1-azido-2-arylpropan-2-ols. These intermediates are pivotal for preparing enantiomerically enriched amino alcohols and aziridines, demonstrating the azide's versatility in synthetic chemistry Molinaro, C., Guilbault, A.-A., & Kosjek, B. (2010).
Safety And Hazards
properties
IUPAC Name |
1-azidopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPPZASKIXGUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Record name | n-Propyl azide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496682 | |
Record name | n-Propyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidopropane | |
CAS RN |
22293-25-0 | |
Record name | 1-Azidopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Propyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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